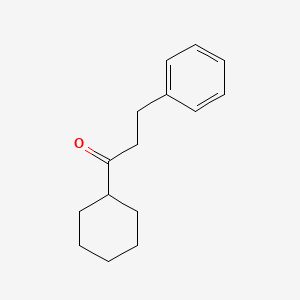

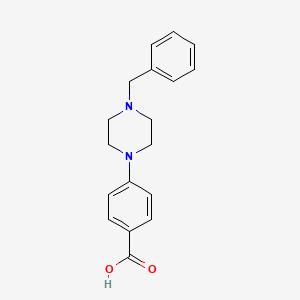

4-(4-ベンジルピペラジン-1-イル)安息香酸

概要

説明

4-(4-benzylpiperazin-1-yl)benzoic acid, commonly known as piperazine derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

作用機序

The mechanism of action of piperazine derivative is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABA receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It has also been proposed that piperazine derivative may interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems.

Biochemical and Physiological Effects

Piperazine derivative has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including GABA, serotonin, and dopamine, in the brain. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the body. Additionally, piperazine derivative has been shown to improve cognitive function and memory.

実験室実験の利点と制限

Piperazine derivative has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits potent pharmacological activities, making it a useful tool for studying the mechanisms of action of various drugs. However, there are also some limitations to using piperazine derivative in lab experiments. It has been shown to exhibit some toxicity in vivo, and its effects on different cell types and tissues are not well understood.

将来の方向性

There are several future directions for the study of piperazine derivative. One area of research is to further understand its mechanism of action and how it interacts with different neurotransmitter systems. Another direction is to investigate its potential applications in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to determine the safety and toxicity profile of piperazine derivative in vivo.

Conclusion

In conclusion, piperazine derivative is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and its applications in medicine and neuroscience.

科学的研究の応用

抗菌活性

この化合物は合成され、その抗菌特性について試験されています。 これは、標準治療と比較して、顕著な抗菌性と抗真菌性を示します 。これは、特に抗生物質耐性が懸念される時代に、新しい抗菌剤の開発のための潜在的な候補となります。

分子ドッキング研究

分子ドッキング研究では、この化合物の誘導体は、酸化還元酵素タンパク質の結晶構造にドッキングした場合、実験的な阻害効力と良好な相関関係を示すことが示されています 。これは、微生物内の特定のタンパク質を標的とする阻害剤の設計における可能性を示唆しています。

抗がん特性

4-(4-ベンジルピペラジン-1-イル)安息香酸に直接関連していませんが、その構造上の関連物質は抗がん活性を示しています 。これは、さらなる改変と試験により、この化合物にも抗がん用途を検討できる可能性があることを示しています。

抗HIV活性

4-(4-ベンジルピペラジン-1-イル)安息香酸と構造的に関連するクマリン系ピペラジンヌクレオチドは、抗HIV特性を持つことが報告されています 。これは、抗HIV薬の開発におけるこの化合物のための研究の道を開きます。

抗凝固作用

4-(4-ベンジルピペラジン-1-イル)安息香酸に存在するピペラジン部分の包含は、抗凝固作用に関連付けられています 。これは、血栓を予防できる薬の開発における潜在的な用途を示唆しています。

抗酸化および抗炎症活性

ピペラジン構造を持つ化合物は、抗酸化および抗炎症活性を示すことが報告されています 。この化合物は、さまざまな疾患における酸化ストレスと炎症の軽減における有効性を調べるために検討できます。

創薬

この化合物は、改変が可能であり、生物活性があるため、創薬の貴重な出発点となります。 その構造の柔軟性により、潜在的な治療用途を持つ幅広い誘導体を作り出すことができます 。

化学工業における用途

安息香酸誘導体は、有機合成工業における重要な前駆体です 。そのため、4-(4-ベンジルピペラジン-1-イル)安息香酸は、さまざまな工業化学品の合成における中間体として役立ちます。

特性

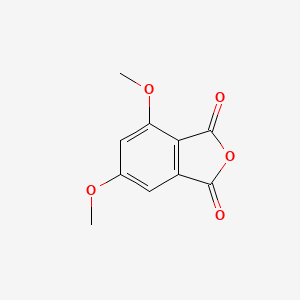

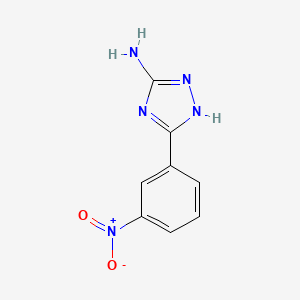

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZACPQJCRXAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406301 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94038-26-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2,4-dimethylphenyl)-3-hydroxy-](/img/structure/B1608739.png)

![3-[(4-Methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B1608745.png)